molecular formula MoO12S3-6 B3029057 Molybdenum sulfate CAS No. 51016-80-9

Molybdenum sulfate

Cat. No.: B3029057
CAS No.: 51016-80-9
M. Wt: 384.1 g/mol
InChI Key: YCTXNKQQQBSTFO-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molybdenum sulfate is an inorganic compound composed of molybdenum and sulfate ions. It is known for its various oxidation states and its ability to form complex compounds. This compound is used in a variety of applications, including catalysis, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Molybdenum sulfate can be synthesized through several methods. One common method involves the reaction of molybdenum trioxide with sulfuric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is often produced by roasting molybdenum disulfide (MoS₂) to form molybdenum trioxide (MoO₃), which is then reacted with sulfuric acid. This method is efficient and allows for the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Molybdenum sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to lower oxidation state compounds.

    Substitution: this compound can participate in substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sulfuric acid, hydrogen peroxide, and various reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce molybdenum trioxide, while reduction reactions may yield molybdenum dioxide.

Scientific Research Applications

Molybdenum sulfate has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.

    Biology: this compound is studied for its role in enzyme function and its potential use in biological systems.

    Medicine: Research is ongoing into the potential medical applications of this compound, including its use in diagnostic and therapeutic procedures.

    Industry: It is used in the production of lubricants, pigments, and other industrial materials.

Mechanism of Action

The mechanism of action of molybdenum sulfate involves its ability to act as a catalyst in various chemical reactions. It can facilitate the transfer of electrons in oxidation-reduction reactions, making it a valuable component in many catalytic processes. The molecular targets and pathways involved in its action depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Molybdenum sulfate can be compared to other molybdenum compounds, such as molybdenum trioxide and molybdenum disulfide.

    Molybdenum Trioxide (MoO₃): This compound is commonly used as a catalyst and in the production of molybdenum metal. It has a higher oxidation state compared to this compound.

    Molybdenum Disulfide (MoS₂): Known for its lubricating properties, molybdenum disulfide is used in various industrial applications. It has a lower oxidation state compared to this compound.

This compound is unique in its ability to participate in a wide range of chemical reactions and its versatility in various applications.

Properties

IUPAC Name

molybdenum;trisulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTXNKQQQBSTFO-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mo]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MoO12S3-6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51016-80-9
Record name Molybdenum sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051016809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Molybdenum sulfate
Reactant of Route 2
Molybdenum sulfate
Reactant of Route 3
Molybdenum sulfate
Reactant of Route 4
Molybdenum sulfate
Reactant of Route 5
Molybdenum sulfate
Reactant of Route 6
Molybdenum sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.